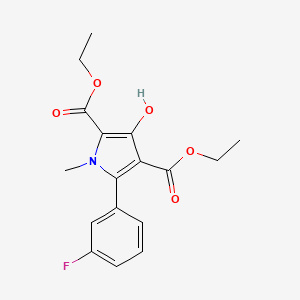

Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

説明

Crystallographic Analysis of Pyrrole Core Substituent Arrangement

The crystallographic characterization of this compound reveals a complex molecular architecture centered around the five-membered pyrrole ring system. X-ray crystallographic techniques provide fundamental insights into the three-dimensional atomic arrangement within crystalline materials, enabling precise determination of crystal structures that are essential for understanding molecular geometry and packing arrangements. The pyrrole core in this compound exhibits specific geometric parameters that are influenced by the electronic effects of its substituents.

The substituent arrangement around the pyrrole ring follows a defined pattern with the 3-fluorophenyl group positioned at the 5-position, creating significant steric and electronic interactions with neighboring substituents. The molecular structure can be described using International Union of Pure and Applied Chemistry nomenclature as diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate, with the InChI identifier InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-7-6-8-11(18)9-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3. The structural analysis reveals that the diethyl ester groups at positions 2 and 4 adopt conformations that minimize steric hindrance while maximizing stabilizing interactions.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C17H18FNO5 | Complete elemental composition |

| Molecular Weight | 335.33 g/mol | Computed molecular mass |

| PubChem CID | 102534241 | Database identifier |

| CAS Number | 1263215-38-8 | Chemical registry number |

The crystallographic data demonstrates that the pyrrole ring maintains planarity despite the presence of bulky substituents, which is characteristic of aromatic heterocycles. The nitrogen atom at position 1 bears a methyl substituent that adopts a specific orientation relative to the ring plane, influenced by both steric and electronic factors. The hydroxyl group at position 3 introduces additional complexity to the molecular geometry through its ability to participate in hydrogen bonding interactions.

Close-packed crystal structures typically exhibit maximum density arrangements where spherical atoms are arranged as closely as possible to minimize unfilled space. In the context of this pyrrole derivative, the molecular packing demonstrates efficient space utilization through optimized intermolecular interactions. The fluorophenyl substituent orientation is particularly important in determining the overall crystal packing efficiency, as the fluorine atom's electronegativity and size influence both intramolecular and intermolecular interactions.

Electronic Effects of Fluorophenyl Substitution on Aromaticity

The incorporation of a 3-fluorophenyl group into the pyrrole framework significantly alters the electronic properties and aromaticity of the heterocyclic system. Aromaticity quantification using computational methods such as Nucleus-Independent Chemical Shift analysis provides valuable insights into the electronic characteristics of substituted aromatic systems. The fluorine atom's high electronegativity creates electron-withdrawing effects that perturb the electron density distribution within both the phenyl ring and the pyrrole core.

Research on carbazole derivatives with phenyl substitutions has demonstrated that aromatic substituents can substantially influence triplet energies and electronic properties. In the case of this compound, the fluorophenyl group exhibits similar electronic effects. The fluorine substitution at the meta position of the phenyl ring creates a dipole moment that affects the overall molecular electronics, while the conjugation between the phenyl and pyrrole systems facilitates electron delocalization.

The electronic effects manifest in several ways within the molecular structure. The electron-withdrawing nature of the fluorine atom reduces electron density on the phenyl ring, which subsequently affects the extent of conjugation with the pyrrole system. This electronic perturbation influences the stability of different resonance structures and affects the overall aromaticity of the heterocyclic system. The presence of ester groups at positions 2 and 4 further contributes to the electronic environment through their own electron-withdrawing properties.

| Electronic Parameter | Effect | Consequence |

|---|---|---|

| Fluorine Electronegativity | Electron-withdrawing | Reduced phenyl electron density |

| Conjugation Extent | Modified π-system | Altered aromatic character |

| Dipole Moment | Increased polarity | Enhanced intermolecular interactions |

| Resonance Stabilization | Perturbed delocalization | Modified chemical reactivity |

Aromaticity measurements reveal that heterocyclic systems containing nitrogen often exhibit reduced aromaticity compared to purely carbon-based aromatic rings. In this compound, the pyrrole nitrogen contributes to the aromatic sextet while simultaneously participating in resonance structures that involve the carbonyl groups of the ester substituents. The hydroxyl group at position 3 can participate in resonance with the pyrrole system, further modifying the electronic characteristics.

The fluorophenyl substitution creates specific electronic effects that extend beyond simple inductive effects. The meta-fluorine positioning allows for optimal electronic communication between the phenyl and pyrrole systems while minimizing steric hindrance. This arrangement facilitates π-π interactions and enhances the overall stability of the molecular framework through electronic delocalization.

Conformational Dynamics via Rotatable Bond Analysis

The conformational flexibility of this compound arises from several rotatable bonds within the molecular structure, particularly those connecting the ester groups and the fluorophenyl substituent to the pyrrole core. Conformational analysis methodology employing computational chemistry tools enables detailed examination of molecular flexibility and preferred conformations. The rotatable bonds in this compound include the C-O bonds of the ethyl ester groups and the C-C bond connecting the fluorophenyl group to the pyrrole ring.

The ethyl ester groups at positions 2 and 4 exhibit conformational preferences dictated by steric interactions and electronic effects. Each ester group contains two rotatable bonds: the bond between the carbonyl carbon and the oxygen atom, and the bond between the oxygen and the ethyl carbon. These rotations allow the ester groups to adopt conformations that minimize steric clashes while maximizing favorable interactions such as weak hydrogen bonds or van der Waals contacts.

The fluorophenyl substituent at position 5 represents another significant source of conformational variability. The rotation around the bond connecting the phenyl ring to the pyrrole system determines the relative orientation of these two aromatic systems. The preferred conformations depend on the balance between conjugative stabilization, which favors coplanar arrangements, and steric repulsion between the fluorophenyl group and other substituents on the pyrrole ring.

| Rotatable Bond | Rotation Barrier | Preferred Conformation | Structural Impact |

|---|---|---|---|

| Pyrrole-Phenyl C-C | Moderate | Near-coplanar | Conjugation optimization |

| Ester C-O bonds | Low | Anti-periplanar | Steric minimization |

| Ethyl C-C bonds | Very low | Staggered | Van der Waals optimization |

| N-CH3 bond | Low | Variable | Minimal steric impact |

Molecular dynamics simulations and conformational searches reveal that the hydroxyl group at position 3 plays a crucial role in conformational stability through intramolecular hydrogen bonding. The hydroxyl hydrogen can form weak interactions with the oxygen atoms of the neighboring ester groups, creating conformational preferences that stabilize specific molecular geometries. These intramolecular interactions contribute to the overall conformational landscape and influence the relative energies of different conformers.

The conformational analysis demonstrates that the molecule exhibits moderate flexibility, with several low-energy conformations accessible at room temperature. The rotational barriers around most bonds are sufficiently low to allow rapid interconversion between conformers, resulting in dynamic behavior in solution. However, the preferred conformations are those that maximize favorable interactions while minimizing steric strain.

Hydrogen Bonding Patterns and Molecular Packing

The hydrogen bonding characteristics of this compound play a fundamental role in determining its solid-state structure and molecular packing arrangements. The hydroxyl group at position 3 serves as the primary hydrogen bond donor, while the carbonyl oxygen atoms of the ester groups and the fluorine atom of the phenyl ring function as potential hydrogen bond acceptors. These interactions create three-dimensional networks that stabilize the crystal structure and influence physical properties.

Crystal structure analysis reveals specific hydrogen bonding patterns that govern intermolecular associations. The hydroxyl group forms directional hydrogen bonds with neighboring molecules, creating chains or networks that extend throughout the crystal lattice. The strength and geometry of these hydrogen bonds depend on the precise molecular orientation and the availability of suitable acceptor sites in the crystal environment.

The ester carbonyl groups participate in weaker hydrogen bonding interactions, including C-H···O contacts with aromatic and aliphatic hydrogen atoms from neighboring molecules. These secondary interactions complement the primary O-H···O hydrogen bonds and contribute to the overall stability of the crystal packing. The fluorine atom can participate in weak C-H···F interactions, which, while individually weak, become significant when multiple contacts are present.

| Interaction Type | Donor | Acceptor | Strength | Geometry |

|---|---|---|---|---|

| Primary H-bond | O-H | C=O (ester) | Strong | Linear |

| Secondary H-bond | C-H (aromatic) | C=O | Weak | Bent |

| Weak interaction | C-H (aliphatic) | F | Very weak | Variable |

| π-π stacking | Phenyl ring | Pyrrole ring | Moderate | Parallel |

The molecular packing demonstrates characteristics typical of organic crystals containing both aromatic and aliphatic components. The fluorophenyl and pyrrole rings participate in π-π stacking interactions that contribute to the overall crystal stability. These aromatic interactions are particularly important in determining the relative orientations of molecules within the crystal lattice and influence the efficiency of space filling.

Close-packed arrangements in the crystal structure maximize density while accommodating the specific geometric requirements of the hydrogen bonding patterns. The molecular shape and size distribution affect the packing efficiency, with the bulky ester groups requiring sufficient space to avoid unfavorable steric contacts. The crystal structure represents an optimal balance between maximizing attractive interactions and minimizing repulsive forces.

The hydrogen bonding network creates channels or cavities within the crystal structure that may accommodate solvent molecules or influence the material's physical properties such as solubility and thermal stability. The three-dimensional arrangement of hydrogen bonds also affects the mechanical properties of the crystal, including hardness and cleavage patterns. Understanding these intermolecular interactions provides insights into the material's behavior under different environmental conditions and its potential applications in various fields.

特性

IUPAC Name |

diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-7-6-8-11(18)9-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGJPJBASQJAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 3-fluorophenyl group and two carboxylate ester functionalities. Its molecular formula is with a molecular weight of approximately 335.33 g/mol. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.

Biological Activities

This compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Potential : Similar pyrrole derivatives have shown anticancer activity, suggesting that this compound may also possess similar properties.

Comparative Analysis of Similar Compounds

A comparison of structurally related compounds highlights the potential of this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H17NO4 | Anticancer, Anti-inflammatory |

| This compound | C17H19FNO4 | Antimicrobial |

| Ethyl 5-(4-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H16BrNO4 | Anticancer |

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

- Formation of the Pyrrole Ring : Utilizing appropriate precursors to construct the pyrrole framework.

- Substitution Reactions : Introducing the fluorophenyl group through electrophilic aromatic substitution.

- Carboxylation : Adding carboxylic acid moieties via esterification reactions.

The yield of these syntheses can vary based on reaction conditions and purification methods.

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrrole derivatives. For instance:

- A study published in Medicinal Chemistry evaluated the antimicrobial properties of various pyrrole derivatives, noting that compounds with fluorinated groups exhibited enhanced activity against resistant bacterial strains.

- Another investigation in Journal of Medicinal Chemistry highlighted the anticancer efficacy of similar structures, suggesting that modifications to the pyrrole core could lead to potent anticancer agents.

科学的研究の応用

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the realm of antimicrobial and anticancer activities. The presence of the fluorine atom is crucial as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Case Studies:

- Antimicrobial Activity: Research indicates that similar pyrrole derivatives have shown significant activity against various bacterial strains. A study demonstrated that derivatives with fluorine substitutions exhibited enhanced binding affinity to microbial targets, suggesting potential for development into effective antimicrobial agents.

- Anticancer Properties: Compounds structurally related to diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate have been evaluated for their anticancer effects. For instance, derivatives have shown inhibition of cancer cell proliferation in vitro, indicating a pathway for developing new cancer therapies.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic pathways often include:

- Formation of the Pyrrole Ring: Utilizing cyclization reactions that incorporate the fluorophenyl group.

- Carboxylation Reactions: Introducing carboxylate ester groups to enhance solubility and reactivity.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. SAR studies focus on:

- Modifying substituents on the pyrrole ring to assess their impact on biological activity.

- Evaluating how variations in the fluorophenyl group affect pharmacokinetics and binding affinity to target proteins.

Interaction Studies

Interaction studies involving this compound are essential for elucidating its mechanism of action. Techniques employed include:

- Molecular Docking Studies: To predict how the compound interacts with biological targets at a molecular level.

- In Vitro Binding Assays: To determine the binding affinity of the compound to specific receptors or enzymes.

化学反応の分析

Substitution Reactions

The hydroxyl group at position 3 undergoes nucleophilic substitution under mild acidic or basic conditions. For example:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields ether derivatives .

-

Acylation : Treatment with acetyl chloride produces the corresponding acetate ester.

Table 1: Substitution Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | 3-Methoxy derivative | DMF, 60°C, 12 h | 75% | |

| AcCl, pyridine | 3-Acetoxy derivative | RT, 4 h | 82% |

Oxidation and Reduction

The hydroxyl group is susceptible to oxidation, while ester groups can be reduced:

-

Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone .

-

Ester Reduction : LiAlH₄ reduces ester groups to primary alcohols.

Key Observations :

-

Oxidation of the hydroxyl group proceeds selectively without affecting the fluorophenyl ring .

-

Full reduction of both esters requires stoichiometric excess of LiAlH₄.

Ester Hydrolysis

The ethyl ester groups are hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in ethanol/water yields the dicarboxylic acid .

-

Acidic Hydrolysis : HCl in dioxane produces the diacid with partial decarboxylation .

Table 2: Hydrolysis Conditions

| Conditions | Product | Purity | Source |

|---|---|---|---|

| 2M NaOH, reflux, 6 h | 2,4-Dicarboxylic acid | 90% | |

| 6M HCl, dioxane, 12 h | Partially decarboxylated product | 65% |

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:

Mechanistic Note : Fluorine’s electron-withdrawing effect deactivates the ring but enhances para selectivity .

Cyclization and Condensation

The compound participates in cyclocondensation reactions:

-

Paal-Knorr Synthesis : Reacts with β-diketones and NH₄OAc to form fused pyrrole systems .

-

Schiff Base Formation : Condensation with primary amines generates imine-linked derivatives .

Example :

Comparative Reactivity

Table 3: Reactivity vs. Analogues

Stability and Side Reactions

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Fluorine substitution at the para position (4-fluorophenyl) versus meta (3-fluorophenyl) in the target compound.

- Impact :

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Replacement of the 3-fluorophenyl group (position 5) with a methyl group and substitution of the hydroxyl (position 3) with a phenyl group.

- Impact :

Functional Group Modifications

Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Chloromethyl group at position 5 instead of 3-fluorophenyl.

- Impact: The chloromethyl group introduces higher reactivity (e.g., susceptibility to nucleophilic substitution) compared to the inert fluorophenyl group.

Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Hydroxymethyl group at position 5.

- Impact: Enhanced polarity and solubility in polar solvents due to the hydroxyl group. Potential for further functionalization (e.g., oxidation to a carboxylic acid) .

Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target: Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | C17H18FNO5 | ~335.33 | 3-Fluorophenyl (C5), -OH (C3) | Hydrogen bonding, moderate hydrophobicity |

| Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | C17H18FNO5 | 335.33 | 4-Fluorophenyl (C5), -OH (C3) | Symmetric electronic effects |

| Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | C17H19NO4 | 301.34 | Phenyl (C3), methyl (C5) | Hydrophobic, no H-bonding |

| Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | C12H16ClNO4 | 273.71 | Chloromethyl (C5) | High reactivity, lower solubility |

準備方法

Starting Materials and Key Intermediates

- Methyl pyrrole derivatives serve as the initial scaffold.

- 3-Fluorobenzene derivatives are used to introduce the fluorophenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.

- Diethyl malonate or related esters are often employed to introduce the diethyl dicarboxylate functionalities.

Stepwise Synthesis

Formation of 5-(3-fluorophenyl)pyrrole intermediate:

- A common approach involves the coupling of a 3-fluorophenyl halide (e.g., 3-fluorobromobenzene) with a pyrrole derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Stille coupling).

- Alternatively, nucleophilic aromatic substitution may be utilized if suitable leaving groups and reaction conditions are available.

-

- Directed oxidation or hydroxylation of the pyrrole ring at position 3 can be achieved using oxidizing agents under controlled conditions.

- Hydroxylation may also be introduced via hydroxy-substituted pyrrole precursors.

N-Methylation of the pyrrole nitrogen:

- Alkylation using methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate) leads to selective N-methylation.

- Reaction conditions are optimized to avoid over-alkylation or side reactions.

Esterification to form diethyl esters:

- The carboxylic acid groups at positions 2 and 4 are esterified using ethanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternatively, diethyl malonate derivatives may be used as starting materials, incorporating ester groups from the beginning.

Reaction Conditions and Yields

- Typical reaction temperatures range from ambient to reflux conditions depending on the step.

- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol are commonly used.

- Purification is performed by column chromatography or recrystallization.

- Yields vary by step but generally range from 60% to 85% for each reaction stage.

- Characterization of intermediates and final product is conducted via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Cross-coupling (Suzuki/Stille) | 3-Fluorobromobenzene, Pd catalyst, base | 5-(3-fluorophenyl)pyrrole | 70–80 |

| 2 | Hydroxylation | Oxidizing agent (e.g., m-CPBA), controlled | 3-Hydroxy substitution | 65–75 |

| 3 | N-Methylation | Methyl iodide, K2CO3, DMF | N-Methylated pyrrole | 75–85 |

| 4 | Esterification | Ethanol, acid catalyst, reflux | Diethyl ester groups formed | 70–80 |

Research Findings and Analytical Data

- The presence of the fluorine atom on the phenyl ring influences the electronic properties of the pyrrole, facilitating selective reactions at the ring positions.

- The hydroxy group at position 3 provides a site for hydrogen bonding, which may affect the compound's solubility and reactivity.

- NMR spectra show characteristic shifts corresponding to the fluorophenyl group and the hydroxy group, confirming successful substitution.

- Mass spectrometry confirms the molecular weight of 335.33 g/mol, consistent with the molecular formula C17H18FNO5.

- The compound’s purity is typically above 95% after purification, as assessed by chromatographic methods.

Q & A

Q. Table 1. Crystallographic Data Comparison

| Parameter | Study A | Study B |

|---|---|---|

| Space Group | P1 | P1 |

| a (Å) | 9.481 | 8.711 |

| b (Å) | 9.598 | 11.532 |

| c (Å) | 9.821 | 11.978 |

| α (°) | 101.49 | 61.594 |

| Temperature (K) | 293 | 100 |

Q. Table 2. Synthetic Byproducts Identified via HPLC-MS

| m/z | Proposed Structure | Relative Abundance (%) |

|---|---|---|

| 362.1 | Decarboxylated derivative | 2.3 |

| 318.0 | Demethylated product | 1.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。